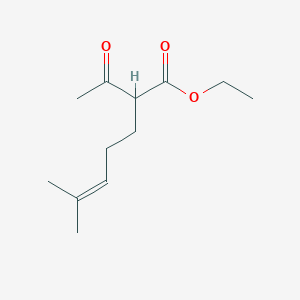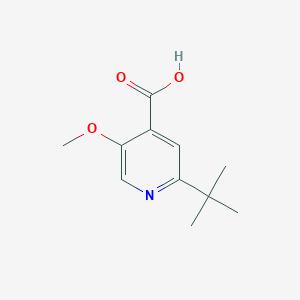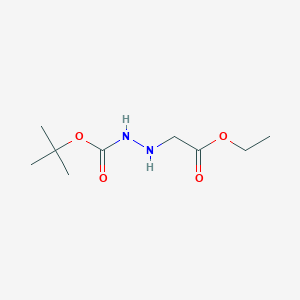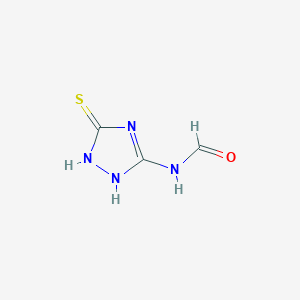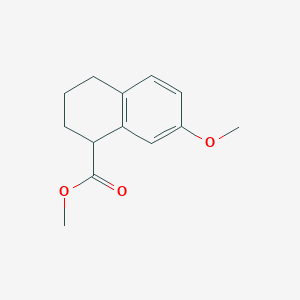
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by a tetralin ring system substituted with a methoxy group and a carboxylic acid ester functional group.
準備方法
The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 7-methoxytetralin-1-yl-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction times. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the production efficiency of this ester.
化学反応の分析
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 7-hydroxy-1-tetralin-carboxylic acid, methyl ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and strong acids like HBr for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Derivatives of this ester have shown promise in various biological assays, including antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore its potential therapeutic applications. Some studies suggest that derivatives of this compound may have pharmacological properties that could be useful in drug development.
Industry: In the fragrance industry, this ester is used as a precursor for the synthesis of aromatic compounds with desirable scents.
作用機序
The mechanism by which Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar compounds to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate include other tetralin derivatives such as:
7-Hydroxy-1-tetralin-carboxylic acid, methyl ester: This compound differs by having a hydroxyl group instead of a methoxy group.
7-Bromo-1-tetralin-carboxylic acid, methyl ester: This compound has a bromine atom in place of the methoxy group.
7-Methoxytetralin-1-yl-carboxylic acid, ethyl ester: This ester has an ethyl group instead of a methyl group.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-10-7-6-9-4-3-5-11(12(9)8-10)13(14)16-2/h6-8,11H,3-5H2,1-2H3 |
InChIキー |
TXQUWCMGAYXLMW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCCC2C(=O)OC)C=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
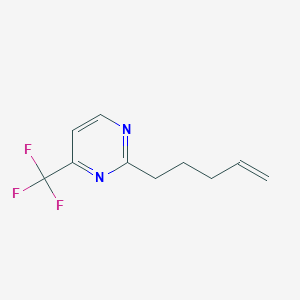
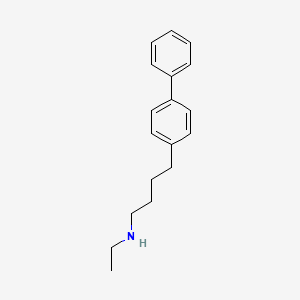
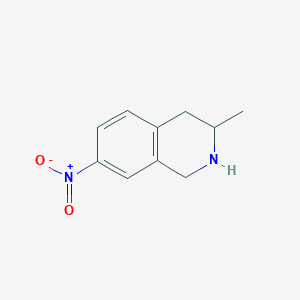
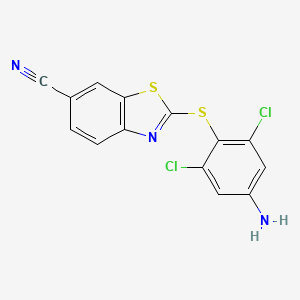
![[2-(1H-indazol-5-yloxy)phenyl]methanol](/img/structure/B8447212.png)
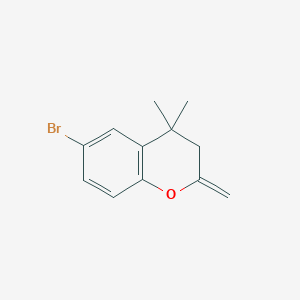
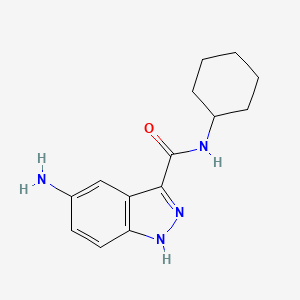
![3-(3-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8447232.png)
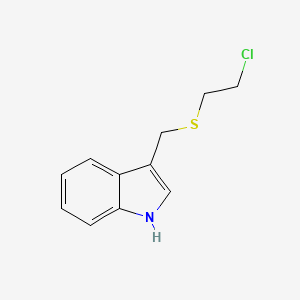
![2-[2-(p-Methoxybenzylthio)ethyl]imidazole](/img/structure/B8447245.png)
